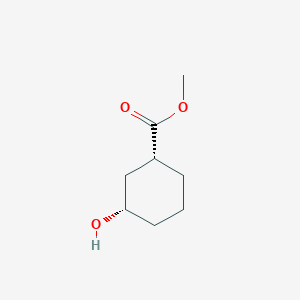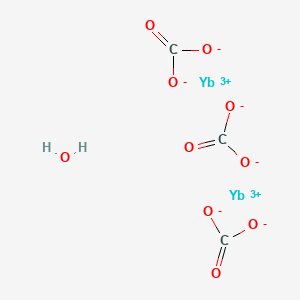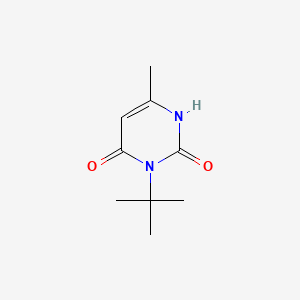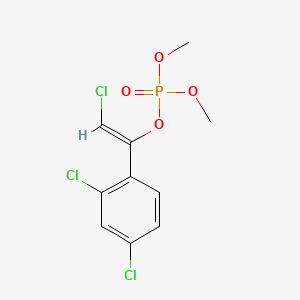
2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene is a complex organic compound known for its unique spirobifluorene structure. This compound is characterized by its high thermal stability and photoluminescent properties, making it a valuable material in various scientific and industrial applications .
Wirkmechanismus
Target of Action
The primary target of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene, also known as SPPO1, is the Organic Light-Emitting Diode (OLED) devices . It is used as a host material in these devices due to its unique structural and electronic properties .
Mode of Action
SPPO1 interacts with its targets by providing a high triplet energy state, which is highly desirable in host materials for an efficient host-to-guest energy transfer in an OLED . The polarity in the P=O double bond in SPPO1 can lead to this high triplet energy state .
Biochemical Pathways
By tuning the relative concentration of SPPO1 and other materials, it is possible to achieve photoluminescent quantum yields (PLQYs) as high as 85% . This is attributed to the dual functions of SPPO1 that limit the grain growth while passivating the perovskite surface .
Pharmacokinetics
It’s worth noting that the compound has a predicted boiling point of 7196±600 °C and a density of 132±01 g/cm3 .
Result of Action
The result of SPPO1’s action is the enhancement of the photoluminescence of OLED devices . This is achieved through the compound’s ability to limit grain growth and passivate the perovskite surface, leading to high PLQYs .
Action Environment
The action of SPPO1 is influenced by environmental factors such as temperature and the presence of other materials. For instance, the electroluminescence of materials containing SPPO1 was found to be severely hindered for the perovskite/SPPO1 material . This was alleviated by partially substituting SPPO1 with a hole-transporting material .
Biochemische Analyse
Biochemical Properties
2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene plays a significant role in biochemical reactions, particularly in the context of its interactions with various biomolecules. This compound interacts with enzymes, proteins, and other biomolecules through its electron-deficient polar diphenyl-phosphine oxide moiety. The polarity in the P=O double bond can lead to a high triplet energy state, which is highly desirable for efficient host-to-guest energy transfer in OLEDs . The interactions with biomolecules are primarily driven by the compound’s ability to participate in energy transfer processes, which can influence the activity of enzymes and proteins involved in these reactions.
Cellular Effects
The effects of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The high triplet energy state of the compound facilitates efficient energy transfer, which can modulate signaling pathways and alter gene expression patterns. Additionally, the compound’s interactions with cellular components can impact metabolic processes, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene exerts its effects through specific binding interactions with biomolecules. The compound’s electron-deficient polar diphenyl-phosphine oxide moiety allows it to interact with enzymes and proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, as the compound can influence transcription factors and other regulatory proteins. The high triplet energy state of the compound also plays a crucial role in its mechanism of action, facilitating efficient energy transfer and modulating biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable, with a melting point of 236°C and a boiling point of 719.6°C Over extended periods, the compound may undergo degradation, which can impact its efficacy and interactions with biomolecules
Dosage Effects in Animal Models
The effects of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene vary with different dosages in animal models. At lower doses, the compound can modulate biochemical pathways and cellular processes without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, potentially leading to cellular damage or dysfunction. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm
Metabolic Pathways
2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound’s high triplet energy state facilitates efficient energy transfer, which can influence metabolic flux and alter metabolite levels. The interactions with enzymes and cofactors can modulate the activity of key metabolic pathways, potentially leading to changes in cellular energy production and utilization
Transport and Distribution
The transport and distribution of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution, affecting its efficacy and potential toxicity . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 2-(9,9’-Spirobifluoren-2-YL)-9,9’-spirobifluorene is a key determinant of its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell. These localization patterns can influence the compound’s interactions with biomolecules and its overall efficacy. Studies have shown that the compound can localize to various subcellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum
Vorbereitungsmethoden
The synthesis of 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene typically involves multiple steps, including the formation of the spirobifluorene core and subsequent functionalization. One common method involves the use of palladium-catalyzed cross-coupling reactions to form the spirobifluorene core, followed by further functionalization to introduce the desired substituents . Industrial production methods often utilize ultrasonic spray coating processes to create high-quality films of the compound for use in organic light-emitting devices (OLEDs) .
Analyse Chemischer Reaktionen
2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a host material in OLEDs due to its high triplet energy state, which facilitates efficient energy transfer . In biology and medicine, it is being explored for its potential use in bioimaging and photodynamic therapy. Industrially, it is used in the production of high-performance organic semiconductors and photovoltaic devices .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-(9,9-Spirobifluoren-2-yl)-9,9-spirobifluorene include 9,9’-Spirobi[fluoren]-7-yldiphenylphosphine oxide and 9,9’-Spirobi[fluoren]-cored perylenediimide derivatives. These compounds share the spirobifluorene core structure but differ in their functional groups and applications. The unique combination of high thermal stability, photoluminescent properties, and efficient energy transfer capabilities makes this compound particularly valuable in OLED applications .
Eigenschaften
IUPAC Name |
2-(9,9'-spirobi[fluorene]-2-yl)-9,9'-spirobi[fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H30/c1-7-19-41-33(13-1)34-14-2-8-20-42(34)49(41)45-23-11-5-17-37(45)39-27-25-31(29-47(39)49)32-26-28-40-38-18-6-12-24-46(38)50(48(40)30-32)43-21-9-3-15-35(43)36-16-4-10-22-44(36)50/h1-30H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASFLGVDOLMZBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC8=C(C=C7)C9=CC=CC=C9C81C2=CC=CC=C2C2=CC=CC=C12 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H30 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
630.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[8-[7-bis(3,5-dimethylphenyl)phosphanyl-4-methyl-2,3-dihydro-1,4-benzoxazin-8-yl]-4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl]-bis(3,5-dimethylphenyl)phosphane;propan-2-ol](/img/structure/B6593578.png)









